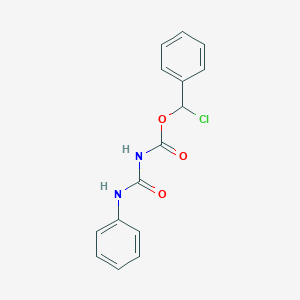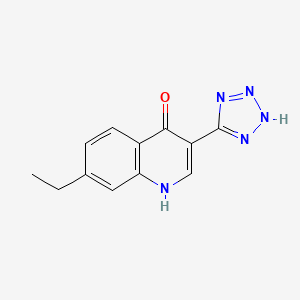
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-7-ethylquinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 7-ethyl-3-(2H-tetrazol-5-yl)- is a heterocyclic compound that features a quinolinone core substituted with an ethyl group at the 7-position and a tetrazolyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 7-ethyl-3-(2H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core, followed by the introduction of the ethyl group at the 7-position through alkylation reactions. The tetrazolyl group is then introduced at the 3-position via cyclization reactions involving azide precursors under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 7-ethyl-3-(2H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the tetrazolyl group or the quinolinone core.
Substitution: The ethyl and tetrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized quinolinone compounds.
Scientific Research Applications
4(1H)-Quinolinone, 7-ethyl-3-(2H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 7-ethyl-3-(2H-tetrazol-5-yl)- involves its interaction with molecular targets such as enzymes or receptors. The quinolinone core can mimic natural substrates or inhibitors, while the tetrazolyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Quinolinone, 7-methyl-3-(2H-tetrazol-5-yl)
- 4(1H)-Quinolinone, 7-ethyl-3-(1H-tetrazol-5-yl)
- 4(1H)-Quinolinone, 7-ethyl-3-(2H-tetrazol-4-yl)
Uniqueness
4(1H)-Quinolinone, 7-ethyl-3-(2H-tetrazol-5-yl)- is unique due to the specific positioning of the ethyl and tetrazolyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other similar compounds, making it a valuable target for research and development.
Properties
CAS No. |
61338-49-6 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
7-ethyl-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11N5O/c1-2-7-3-4-8-10(5-7)13-6-9(11(8)18)12-14-16-17-15-12/h3-6H,2H2,1H3,(H,13,18)(H,14,15,16,17) |
InChI Key |
GEMXDJJGFZVUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(=CN2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


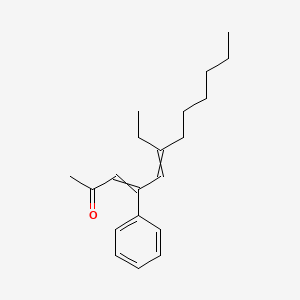
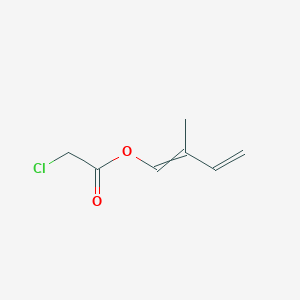
![1,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14567025.png)
![1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]-](/img/structure/B14567027.png)

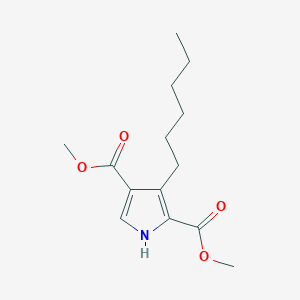
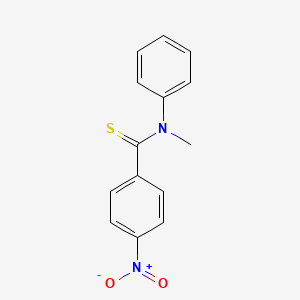
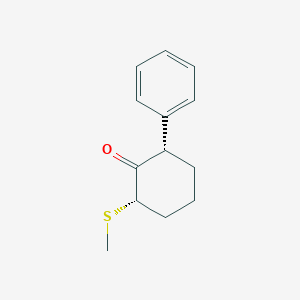
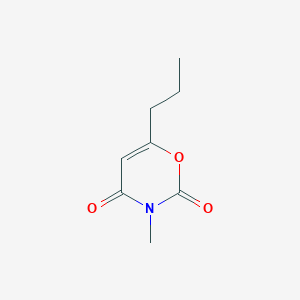
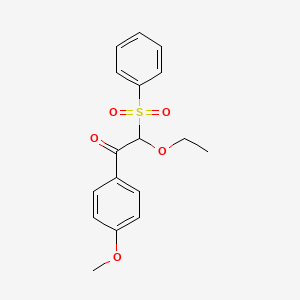


![1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile](/img/structure/B14567076.png)
